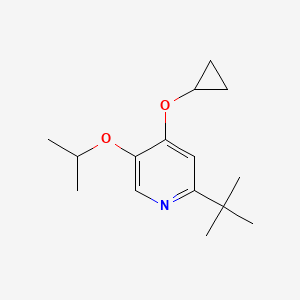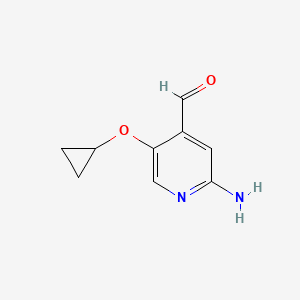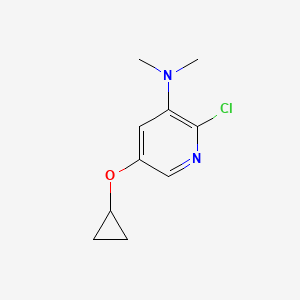
5-Cyclopropoxy-4-isopropoxypyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-isopropoxypyridin-2-amine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is primarily used for research and development purposes in various scientific fields. This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a pyridine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropoxypyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions are carried out under controlled conditions to ensure the selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-isopropoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-isopropoxypyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-isopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its use in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-5-isopropoxypyridin-2-amine: This compound has a similar structure but with the positions of the cyclopropoxy and isopropoxy groups reversed.
Other Pyridine Derivatives: Various pyridine derivatives with different substituents can be compared based on their chemical properties and applications.
Uniqueness
5-Cyclopropoxy-4-isopropoxypyridin-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific research applications where these properties are desired.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)14-9-5-11(12)13-6-10(9)15-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
UEXHFWUGYGTOEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NC=C1OC2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















